1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with benzyloxy, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with benzyloxy and methoxy substituents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process. These methods allow for better control over reaction conditions and reduce the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzyloxy)-3-methoxyphenyl)ethan-1-ol: Similar structure but lacks the chloro substituent.
2-Amino-1-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-ol: Contains an amino group instead of a hydroxyl group.
Uniqueness
1-(4-(Benzyloxy)-6-chloro-2-methoxypyridin-3-yl)ethan-1-ol is unique due to the presence of the chloro substituent on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .
Properties
Molecular Formula |
C15H16ClNO3 |
---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
1-(6-chloro-2-methoxy-4-phenylmethoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C15H16ClNO3/c1-10(18)14-12(8-13(16)17-15(14)19-2)20-9-11-6-4-3-5-7-11/h3-8,10,18H,9H2,1-2H3 |
InChI Key |
FOOCVKSACMIAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(C=C1OCC2=CC=CC=C2)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.